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The integration of Artificial Intelligence (AI) is setting new standards in the seafood industry,

offering objective, efficient, and highly accurate alternatives to traditional quality control

methods. This guide provides a comprehensive comparison of AI-powered performance

benchmarks in seafood quality assessment, drawing on experimental data from recent studies.

It is designed for researchers, scientists, and drug development professionals seeking to

understand and leverage these advanced technologies.

Traditionally, seafood quality control has relied on sensory evaluations, which are subjective

and prone to human error.[1] AI-driven systems, incorporating machine learning, deep learning,

computer vision, and sensor technologies, are overcoming these limitations by providing

consistent and reliable analysis.[2] These technologies are being applied across the supply

chain, from real-time monitoring on aquaculture farms to automated inspection in processing

plants, ensuring that only high-quality products reach the consumer.[1][3]

Performance Benchmarks: A Comparative Analysis
The following tables summarize the performance of various AI models in seafood quality

control, categorized by the technology employed.

Computer Vision and Machine Learning
Computer vision systems, coupled with machine learning algorithms, have demonstrated

remarkable success in assessing seafood freshness and identifying defects.
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AI

Model/Algori

thm

Application
Seafood

Type

Performance

Metric

Accuracy/Sc

ore
Source

k-Nearest

Neighbors (k-

NN)

Freshness

Classification

Marine

Fishery

Products

Accuracy 100% [4]

Neural

Network

Freshness

Classification

Marine

Fishery

Products

Accuracy 98% [4]

Support

Vector

Machine

(SVM)

Freshness

Classification

Marine

Fishery

Products

Accuracy 97% [4]

Random

Forest

Meat Quality

Classification
Meat Accuracy 95% [4]

AdaBoost
Freshness

Classification

Marine

Fishery

Products

Accuracy 93% [4]

DenseNet121

, Inception

V3,

ResNet50

Freshness

Categorizatio

n (Fresh,

Moderate,

Spoiled)

Gilthead Sea

Bream

Accuracy

(Eye

Characteristic

s)

98.42% -

~100%
[1]

Back

Propagation

Artificial

Neural

Network (BP-

ANN)

Freshness

Classification

Parabramis

pekinensis

Prediction

Set Accuracy
90.00% [5]

LightGBM

Freshness

Assessment

(Fish Eyes)

Fish Accuracy 77.56% [5]
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Artificial

Neural

Network

(ANN) with

Augmented

Data

Freshness

Assessment

(Fish Eyes)

Fish Accuracy 97.16% [5]

Custom

Model

Freshness

Classification

(Eye Images)

Large Yellow

Croaker
Accuracy 99.4% [6]

Random

Forest

Pesticide

Exposure

Classification

Fish Accuracy 96.87% [7]

Ensembled

Bagged

Trees

Freshness

Level

Estimation

(Eye Image)

Sea Bream

Accuracy (6-

fold cross-

validation)

92.7% [8]

VGG16 and

VGG19

Ensemble

Disease

Detection

(White Spot,

Black Spot,

Red Spot,

Fresh)

Fish Accuracy 99.64% [9]

ResNet-50
Disease

Detection
Fish Accuracy 99.28% [9]

Electronic Nose and Sensor Fusion
Electronic nose (e-nose) technology, which analyzes volatile organic compounds, provides a

non-invasive method for freshness assessment.
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AI

Model/Algori

thm

Application
Seafood

Type

Performance

Metric

Accuracy/Sc

ore
Source

k-Nearest

Neighbors (k-

NN)

Seafood

Quality

Classification

Marine

Fishery

Products

Accuracy 100% [4]

k-Nearest

Neighbors (k-

NN)

Microbial

Population

Detection

Marine

Fishery

Products

RMSE:

0.003, R2:

0.99

[4]

Random

Forest &

SVM

E. coli

Detection in

Chicken

Chicken Meat Precision

99.25% (RF),

98.42%

(SVM)

[4]

K-Nearest

Neighbors (K-

NN) & PLS-

DA

Freshness

Classification

Beef, Poultry,

Plaice,

Salmon

Sensitivity &

Specificity

>83.3% &

>84.0%
[10]

Hyperspectral Imaging
Hyperspectral imaging (HSI) combines imaging and spectroscopy to provide detailed

information about the chemical and physical properties of seafood.
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AI

Model/Algori

thm

Application
Seafood

Type

Performance

Metric

Accuracy/Sc

ore
Source

Partial Least

Square

Discriminatio

n Analysis

(PLS-DA)

Freshness

Classification

(Fresh,

Refrigerated,

Frozen-

thawed)

Pearl Gentian

Grouper
Accuracy

96.43% -

100%
[11]

Least

Squares

Support

Vector

Machine (LS-

SVM)

Spoilage

Classification

(Fresh,

Medium

Fresh,

Spoiled)

Cooked Beef Accuracy 97.1% [5]

Partial Least

Squares

Regression

(PLSR)

Prediction of

Storage Time

(Freeze)

Fish

R²p: 0.9250,

RMSEP:

2.910

[11]

Competitive

Adaptive

Reweighted

Sampling-

Partial Least

Squares

(CARS-PLS)

Prediction of

Storage Time

(Room Temp

&

Refrigeration)

Fish

R²p: 0.948

(Room),

0.9319

(Fridge)

[11]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments in AI-based seafood quality control.

Computer Vision-Based Freshness Assessment of
Gilthead Sea Bream
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Objective: To categorize the freshness of gilthead sea bream into "fresh," "moderate," and

"spoiled" using deep learning models.

Data Acquisition: Over 3,000 digital images of the eyes and gills of gilthead sea bream were

captured under refrigerated conditions.[1]

AI Models: Advanced neural networks such as DenseNet121, Inception V3, and ResNet50

were utilized for image analysis.[1]

Analysis: The models were trained to identify subtle changes in the appearance of the eyes

and gills that correlate with different stages of freshness.

Explainability: Tools like Grad-CAM and LIME were integrated to ensure transparency in the

AI's decision-making process by highlighting the features most critical for classification.[1]

Electronic Nose for Seafood Quality Classification
Objective: To classify the freshness of marine fishery products as "accepted" or "rejected"

and to predict microbial populations using an electronic nose and machine learning.

Data Acquisition: An electronic nose (e-nose) was used to detect volatile compounds from

seafood samples.[4]

Machine Learning Algorithms: Seven different algorithms were tested, including k-Nearest

Neighbors (k-NN), Gradient Tree Boosting, Decision Tree, Random Forest, Support Vector

Machine (SVM), Neural Network, and AdaBoost.[4]

Hyperparameter Optimization: The parameters for each algorithm were optimized to achieve

the best performance. For example, the SVM used a C value of 10, a gamma of 0.01, and a

radial basis function kernel.[4]

Tasks: The study involved both a classification task (freshness category) and a regression

task (predicting microbial population).[4]

Hyperspectral Imaging for Fish Freshness Evaluation
Objective: To establish a correlation between the spectral reflectance of fish epidermis and

the duration of refrigerated storage to predict freshness.[12]
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Technology: Visible and near-infrared hyperspectral imaging (400-1758 nm) was used to

capture detailed spectral and spatial information from fish fillets.[13][14]

Data Analysis: The acquired hyperspectral data was analyzed to identify spectral features

that change over time as the fish spoils.

Prediction Models: Chemometric models such as Partial Least Squares Discriminant

Analysis (PLS-DA) and Partial Least Squares Regression (PLSR) were developed to classify

freshness and predict storage time.[11]

Applications: This technique has been used to predict various quality parameters including

color, texture, moisture content, and the presence of contaminants.[13][14]

Visualizing the Workflow
The following diagrams illustrate the typical workflows for AI-based seafood quality control.

Data Acquisition Image Preprocessing AI Modeling & Analysis Output

Seafood Samples Digital Image Capture
(Eyes, Gills, Skin)

Region of Interest
Segmentation Feature Extraction Train Deep Learning Models

(e.g., ResNet, DenseNet)
Freshness Classification

(Fresh, Moderate, Spoiled) Quality Assessment Report

Click to download full resolution via product page

Computer Vision Workflow

Sampling Data Processing Machine Learning Analysis Result

Seafood Sample Electronic Nose
(Volatile Compound Detection)

Sensor Signal
Processing Feature Selection Train ML Algorithms

(k-NN, SVM, etc.)
Freshness Prediction &

Microbial Count Estimation Quality & Safety Report

Click to download full resolution via product page

Electronic Nose Workflow
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Conclusion
The adoption of AI in seafood quality control represents a significant technological

advancement for the industry. The presented benchmarks demonstrate that AI-powered

systems can achieve high levels of accuracy, often surpassing traditional methods in both

performance and efficiency. As research continues and these technologies become more

accessible, they are poised to revolutionize seafood quality management, leading to enhanced

food safety, reduced waste, and increased consumer confidence in marine products.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Revolutionizing Seafood Quality Control: A Comparative
Guide to AI-Powered Benchmarks]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682044#performance-benchmarks-for-ai-in-
seafood-quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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